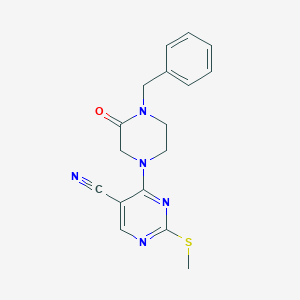![molecular formula C21H29N5O B6438530 4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 2548986-78-1](/img/structure/B6438530.png)
4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine (4-MPM) is a synthetic compound that has been used in laboratory experiments for its wide range of properties. It is a cyclic amine that has been found to possess a variety of effects, including anti-inflammatory and anti-bacterial activities. Additionally, 4-MPM has been used as a model compound in scientific research to study the effects of its various chemical and physical properties.
科学的研究の応用
4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine has been used in scientific research for its various properties. It has been used as a model compound to study the effects of its chemical and physical properties, such as its solubility and reactivity. Additionally, this compound has been used in experiments to study its anti-inflammatory and anti-bacterial activities. It has also been used to study the effects of its interaction with various proteins and enzymes.
作用機序
The mechanism of action of 4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine is not completely understood. However, it is believed to interact with various proteins and enzymes, which may be responsible for its anti-inflammatory and anti-bacterial activities. Additionally, this compound has been found to interact with the cell membrane, which may be responsible for its effects on cell signaling and other biochemical processes.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to possess anti-inflammatory and anti-bacterial activities, which may be due to its interaction with various proteins and enzymes. Additionally, this compound has been found to interact with the cell membrane, which may be responsible for its effects on cell signaling and other biochemical processes.
実験室実験の利点と制限
4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine has several advantages for lab experiments. It is a relatively stable compound, which makes it suitable for use in experiments. Additionally, it is soluble in a variety of solvents, which makes it easy to work with. However, this compound also has some limitations for lab experiments. It is a relatively expensive compound, which can limit its use in experiments. Additionally, its reactivity can make it difficult to work with in some experiments.
将来の方向性
There are several potential future directions for 4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine research. One potential direction is to further study its anti-inflammatory and anti-bacterial activities, as well as its interaction with various proteins and enzymes. Additionally, further research could be conducted to study the effects of this compound on cell signaling and other biochemical processes. Finally, research could be conducted to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or anti-bacterial agent.
合成法
4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine can be synthesized using a variety of methods, including the reaction of 6-methyl-2-pyrimidin-4-amine with 1-phenylethylpiperazine in the presence of a base, such as sodium hydroxide. The reaction is typically carried out in aqueous solution at room temperature. The product is then purified by recrystallization from a suitable solvent, such as ethanol.
特性
IUPAC Name |
4-[6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-17-16-20(25-12-14-27-15-13-25)23-21(22-17)26-10-8-24(9-11-26)18(2)19-6-4-3-5-7-19/h3-7,16,18H,8-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRWFEVEBTVSCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(C)C3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,5-difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B6438449.png)

![N-{1-[(oxan-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B6438460.png)
![N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6438461.png)
![7-methoxy-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6438469.png)
![N-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B6438476.png)
![2-[4-(1-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6438496.png)
![4-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-fluorobenzonitrile](/img/structure/B6438503.png)
![2-({1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine](/img/structure/B6438506.png)
![N,N,6-trimethyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6438511.png)
![4-{2-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6438537.png)
![4-[4-(1-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438545.png)
![4-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438546.png)
![N,N-dimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6438555.png)